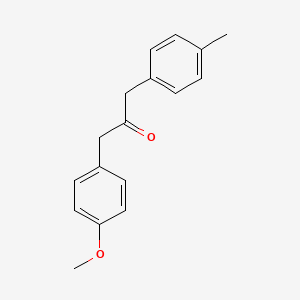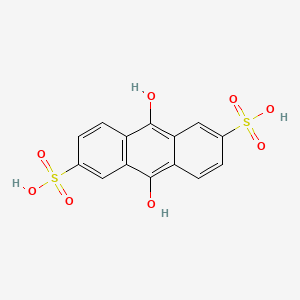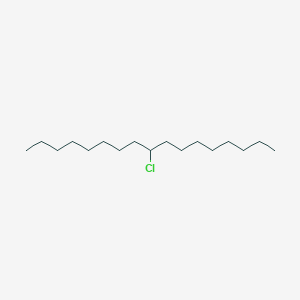
9-Chloroheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloroheptadecane is an organic compound with the molecular formula C17H35Cl. It is a chlorinated derivative of heptadecane, where a chlorine atom is substituted for one hydrogen atom in the heptadecane chain. This compound is part of the alkyl halide family and is characterized by its long carbon chain and the presence of a chlorine atom, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
9-Chloroheptadecane can be synthesized through various methods. One common approach involves the chlorination of heptadecane. This reaction typically requires a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet (UV) light or heat, to initiate the reaction. The reaction proceeds as follows:
[ \text{C}{17}\text{H}{36} + \text{Cl}2 \rightarrow \text{C}{17}\text{H}_{35}\text{Cl} + \text{HCl} ]
In this reaction, heptadecane (C17H36) reacts with chlorine gas to produce this compound (C17H35Cl) and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are typically carried out in reactors equipped with UV lamps or heating elements to ensure efficient chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
9-Chloroheptadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), resulting in the formation of heptadecanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as heptadecene.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Heptadecanol (C17H35OH)
Elimination: Heptadecene (C17H34)
Oxidation: Various oxygenated compounds, depending on the extent of oxidation.
科学的研究の応用
9-Chloroheptadecane has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, particularly in the study of reaction mechanisms and kinetics.
Biology: The compound is used in studies involving membrane biology and lipid interactions due to its long hydrophobic chain.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 9-chloroheptadecane largely depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a chlorine atom to form a double bond. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
類似化合物との比較
Similar Compounds
Heptadecane (C17H36): The parent hydrocarbon from which 9-chloroheptadecane is derived.
1-Chloroheptadecane (C17H35Cl): Another chlorinated derivative of heptadecane, differing in the position of the chlorine atom.
Uniqueness
This compound is unique due to the specific position of the chlorine atom on the ninth carbon of the heptadecane chain. This positional isomerism can result in different chemical reactivity and physical properties compared to other chlorinated heptadecanes.
特性
CAS番号 |
77900-43-7 |
|---|---|
分子式 |
C17H35Cl |
分子量 |
274.9 g/mol |
IUPAC名 |
9-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChIキー |
YFLVQDQKBBNOFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


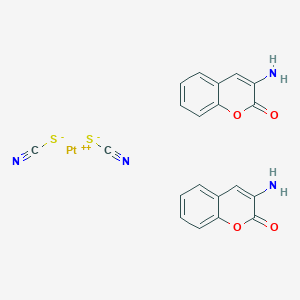

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
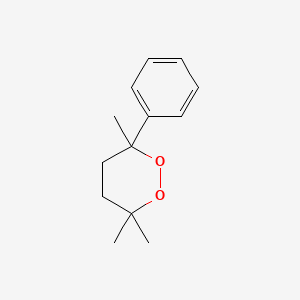
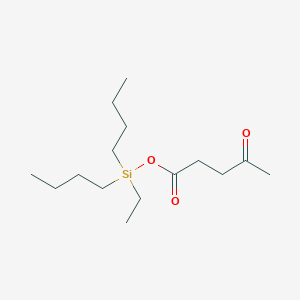

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)

